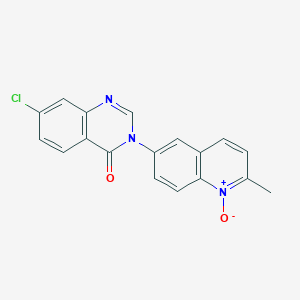
7-Chloro-3-(2-methyl-1-oxo-1lambda~5~-quinolin-6-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-Chloro-3-(2-methyl-1-oxo-1lambda~5~-quinolin-6-yl)quinazolin-4(3H)-one” is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinazolinone derivatives typically involves the condensation of anthranilic acid derivatives with various aldehydes or ketones. For this specific compound, the synthesis might involve:
Starting Materials: Anthranilic acid derivative, 2-methyl-1-oxo-1lambda~5~-quinoline.
Reaction Conditions: The reaction might be carried out in the presence of a catalyst such as acetic acid or sulfuric acid, under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors might also be explored for more efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Halogen substitution reactions might occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities.
科学的研究の応用
Chemistry
In chemistry, this compound might be studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, quinazolinone derivatives are often explored for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, these compounds might be investigated for their potential as therapeutic agents in treating various diseases.
Industry
Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
作用機序
The mechanism of action for quinazolinone derivatives often involves interaction with specific enzymes or receptors in biological systems. The molecular targets might include kinases, proteases, or other proteins involved in disease pathways.
類似化合物との比較
Similar Compounds
Quinazolinone: The parent compound with a simpler structure.
Chloroquinoline: A related compound with a chloro group on the quinoline ring.
Methylquinoline: A compound with a methyl group on the quinoline ring.
Uniqueness
The unique combination of functional groups in “7-Chloro-3-(2-methyl-1-oxo-1lambda~5~-quinolin-6-yl)quinazolin-4(3H)-one” might confer distinct biological activities and reactivity compared to its simpler analogs.
特性
CAS番号 |
832102-31-5 |
|---|---|
分子式 |
C18H12ClN3O2 |
分子量 |
337.8 g/mol |
IUPAC名 |
7-chloro-3-(2-methyl-1-oxidoquinolin-1-ium-6-yl)quinazolin-4-one |
InChI |
InChI=1S/C18H12ClN3O2/c1-11-2-3-12-8-14(5-7-17(12)22(11)24)21-10-20-16-9-13(19)4-6-15(16)18(21)23/h2-10H,1H3 |
InChIキー |
FQBRCNWQFPWNAY-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+](C2=C(C=C1)C=C(C=C2)N3C=NC4=C(C3=O)C=CC(=C4)Cl)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)-](/img/structure/B12525335.png)
![10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12525339.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12525346.png)

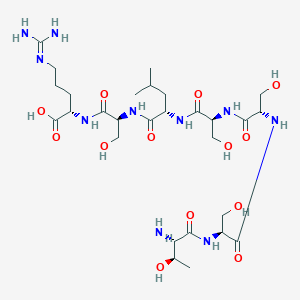
![N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12525368.png)
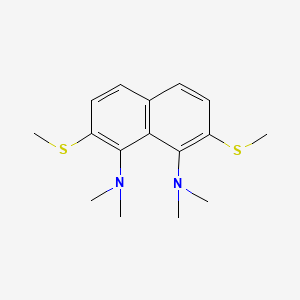
![6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one](/img/structure/B12525375.png)
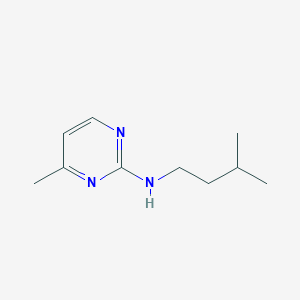


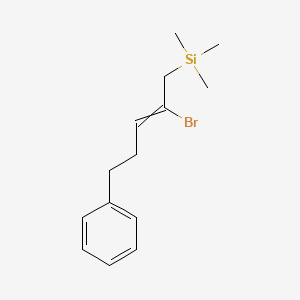
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoyl chloride](/img/structure/B12525407.png)
![(2,5-Dichlorophenyl)(4-{[4-(phenylsulfanyl)phenyl]sulfanyl}phenyl)methanone](/img/structure/B12525423.png)
